molecular formula C26H34N2O4 B11200954 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11200954
M. Wt: 438.6 g/mol
InChI Key: VJBPJZXTHUQNPF-GYHWCHFESA-N
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Description

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines a benzoyl group, a dibutylamino propyl chain, a furan ring, and a hydroxy-dihydro-pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the benzoyl group, the dibutylamino propyl chain, and the furan ring. Common reagents used in these reactions include benzoyl chloride, dibutylamine, and furan-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H34N2O4/c1-3-5-15-27(16-6-4-2)17-11-18-28-23(21-14-10-19-32-21)22(25(30)26(28)31)24(29)20-12-8-7-9-13-20/h7-10,12-14,19,23,29H,3-6,11,15-18H2,1-2H3/b24-22-

InChI Key

VJBPJZXTHUQNPF-GYHWCHFESA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CO3

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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